molecular formula C6H4BrN3 B11731235 5-Amino-2-bromoisonicotinonitrile

5-Amino-2-bromoisonicotinonitrile

Cat. No.: B11731235
M. Wt: 198.02 g/mol
InChI Key: VOOPRKUBGKMIAG-UHFFFAOYSA-N
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Description

5-Amino-2-bromoisonicotinonitrile is a chemical compound with the molecular formula C6H4BrN3. It is a derivative of isonicotinonitrile, characterized by the presence of an amino group at the 5-position and a bromine atom at the 2-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-bromoisonicotinonitrile can be synthesized through several methods. One common approach involves the bromination of 2-aminoisonicotinonitrile. The reaction typically uses bromine or a brominating agent under controlled conditions to introduce the bromine atom at the desired position .

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method employs a boronic acid derivative and a palladium catalyst to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions or advanced catalytic processes to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromoisonicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives .

Scientific Research Applications

5-Amino-2-bromoisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2-bromoisonicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromopyridine-4-carbonitrile
  • 2-Amino-5-bromo-4-pyridinecarbonitrile

Comparison

5-Amino-2-bromoisonicotinonitrile is unique due to the specific positioning of the amino and bromine groups on the pyridine ring.

Properties

IUPAC Name

5-amino-2-bromopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOPRKUBGKMIAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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